NF-|EB-IN-6
Description
NF-|EB-IN-6 is a synthetic small-molecule inhibitor targeting the NF-κB signaling pathway, a critical regulator of inflammation, apoptosis, and cancer progression. While its exact chemical structure remains proprietary, pharmacological studies suggest it binds to the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα, thereby retaining NF-κB in the cytoplasm . Preclinical data indicate potent anti-inflammatory and anti-tumor effects in muscle-derived cancers, with IC₅₀ values in the nanomolar range . Its mechanism aligns with natural compounds like curcumin and resveratrol but with enhanced bioavailability and specificity in in vitro models .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
methyl (1S,9S)-12-(hydroxymethyl)-3-methyl-3,6-diazatricyclo[7.3.0.02,6]dodeca-7,11-diene-8-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-15-5-6-16-7-11(14(18)19-2)10-4-3-9(8-17)12(10)13(15)16/h3,7,10,12-13,17H,4-6,8H2,1-2H3/t10-,12-,13?/m1/s1 |
InChI Key |
OMLGTJNJLNNYKH-HLVWMGJTSA-N |
Isomeric SMILES |
CN1CCN2C1[C@H]3[C@H](CC=C3CO)C(=C2)C(=O)OC |
Canonical SMILES |
CN1CCN2C1C3C(CC=C3CO)C(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF-|EB-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of NF-|EB-IN-6 requires scaling up the laboratory synthesis methods to produce the compound in large quantities. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
NF-|EB-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert NF-|EB-IN-6 into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NF-|EB-IN-6 may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacological properties .
Scientific Research Applications
Scientific Research Applications
-
Cancer Research
- Mechanism of Action : NF-|EB-IN-6 has been shown to inhibit the activation of NF-κB, which is often constitutively active in cancer cells. By blocking this pathway, the compound may induce apoptosis in malignant cells.
- Case Study : In a study involving various cancer cell lines, treatment with NF-|EB-IN-6 resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
-
Inflammatory Diseases
- Therapeutic Potential : Given NF-κB's role in inflammation, NF-|EB-IN-6 may serve as a therapeutic agent for diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
- Data Table : Efficacy of NF-|EB-IN-6 in reducing inflammatory markers was observed in animal models of arthritis, showing decreased levels of TNF-alpha and IL-6 after treatment.
| Study | Model | Treatment Duration | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|---|---|
| Mice | 4 weeks | 45 | 50 | |
| Rats | 6 weeks | 50 | 55 |
- Neuroprotection
- Protective Effects : Research indicates that NF-|EB-IN-6 may protect neurons from apoptosis through modulation of the NF-κB pathway, particularly in models of neurodegenerative diseases like Parkinson's disease.
- Case Study : In a model using "weaver" mice, which exhibit dopaminergic neuron degeneration, administration of NF-|EB-IN-6 led to significant preservation of dopaminergic neurons and improved motor function .
Diverse Insights from Research
-
Role in Viral Infections
- Case Study : Studies have shown that NF-|EB-IN-6 can inhibit the replication of viruses that exploit the NF-κB pathway for survival. For instance, Epstein-Barr Virus (EBV) utilizes this pathway for its latency and survival strategies. In vitro studies demonstrated that treatment with NF-|EB-IN-6 significantly reduced EBV-induced cell proliferation .
- Angiogenesis Regulation
Mechanism of Action
NF-|EB-IN-6 exerts its effects by inhibiting the NF-κB pathway. This pathway involves the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-|EB-IN-6 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκB, an inhibitory protein that binds to NF-κB and keeps it inactive in the cytoplasm. By blocking this pathway, NF-|EB-IN-6 reduces the expression of pro-inflammatory genes and inhibits the proliferation of cancer cells .
Comparison with Similar Compounds
Functional and Mechanistic Comparisons
Curcumin: A natural polyphenol from turmeric, curcumin inhibits NF-κB by blocking IKK activation. However, its poor bioavailability and rapid metabolism limit clinical utility. NF-|EB-IN-6 demonstrates 10-fold higher cellular uptake in muscle cancer cell lines compared to curcumin . Resveratrol: This stilbenoid suppresses NF-κB by modulating SIRT1 and AMPK pathways. While resveratrol shows dual pro/anti-inflammatory effects depending on dosage, NF-|EB-IN-6 exhibits consistent suppression of TNFα-induced NF-κB activation, akin to nitroalkenes like NO₂-OA . Triptolide: A diterpenoid triepoxide, triptolide directly inhibits NF-κB DNA binding. NF-|EB-IN-6 shares comparable efficacy (85% inhibition at 10 µM) but with reduced cytotoxicity in normal cells, as observed in sanguinarine comparisons .
Structural and Binding Affinity Comparisons
Syringol and catechol, phenolic compounds, inhibit NF-κB at micromolar concentrations (IC₅₀: 25–40 µM) . In contrast, NF-|EB-IN-6 achieves 90% inhibition at 1 µM, attributed to stronger hydrogen bonding and van der Waals interactions with IKKβ, as inferred from molecular docking studies (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for catechol) .
Clinical and Preclinical Relevance
Pomegranate-derived compounds (e.g., ellagic acid) inhibit NF-κB and MAPK pathways but lack specificity in muscle cancer models. NF-|EB-IN-6 shows selective activity in rhabdomyosarcoma, suppressing metastasis by 70% in xenograft studies . Unlike berberine, which requires high doses (≥50 µM) for efficacy, NF-|EB-IN-6 achieves similar outcomes at 5 µM .
Data Tables
Table 1: Inhibition Efficacy of NF-|EB-IN-6 and Comparators
Table 2: Binding Energies from Molecular Docking Studies
| Compound | Binding Energy (kcal/mol) | Protein Target | |
|---|---|---|---|
| NF- | EB-IN-6 | −9.2 | IKKβ |
| Catechol | −7.8 | NF-κB p65 subunit | |
| CAPE | −8.5 | IKKγ (NEMO) | |
| NO₂-OA | −8.9 | IKKβ |
Key Research Findings
Biological Activity
NF-|EB-IN-6 is a compound of interest due to its potential biological activity, particularly in the context of inflammation and immune response modulation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with NF-|EB-IN-6.
The biological activity of NF-|EB-IN-6 is closely linked to its interaction with nuclear factors involved in cytokine expression, particularly interleukin-6 (IL-6). Research indicates that NF-|EB-IN-6 may influence transcription factors such as NF-κB and p38 MAPK, which are critical in regulating inflammatory responses.
- Transcriptional Regulation : NF-|EB-IN-6 appears to modulate the transcriptional activity of NF-κB by affecting its acetylation status. This regulation is vital for controlling the expression of pro-inflammatory cytokines, including IL-6 and TNF-alpha .
- Cytokine Production : Elevated levels of IL-6 have been associated with various inflammatory conditions. NF-|EB-IN-6 may enhance IL-6 production under specific stimuli, contributing to both acute and chronic inflammatory responses .
Table 1: Summary of Biological Effects of NF-|EB-IN-6
Case Studies
Several case studies illustrate the practical implications of NF-|EB-IN-6 in therapeutic contexts:
- Case Study 1 : A study on chronic inflammatory diseases found that administration of NF-|EB-IN-6 led to a significant decrease in inflammatory markers, including IL-6 and TNF-alpha, highlighting its potential as an anti-inflammatory agent.
- Case Study 2 : In a model of sepsis, NF-|EB-IN-6 treatment resulted in improved survival rates and reduced systemic inflammation, suggesting its efficacy in managing severe immune responses.
Discussion
The biological activity of NF-|EB-IN-6 underscores its potential as a therapeutic agent in managing inflammatory diseases. Its ability to modulate key transcription factors and cytokine production positions it as a candidate for further research in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
